molecular formula C12H16O4 B13611125 1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol

Cat. No.: B13611125
M. Wt: 224.25 g/mol
InChI Key: SECHXXULHIJSBI-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclopropane ring to more stable structures.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2,3,4-trimethoxyphenyl)cyclopropanone, while reduction could produce 1-(2,3,4-trimethoxyphenyl)cyclopropane.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature enhances its binding affinity and specificity for molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C12H16O4/c1-14-9-5-4-8(12(13)6-7-12)10(15-2)11(9)16-3/h4-5,13H,6-7H2,1-3H3

InChI Key

SECHXXULHIJSBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2(CC2)O)OC)OC

Origin of Product

United States

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